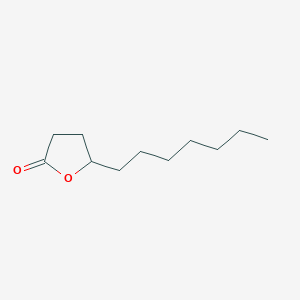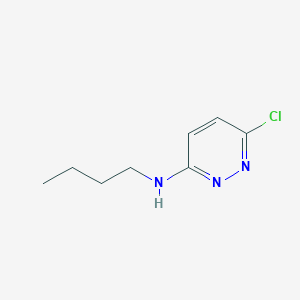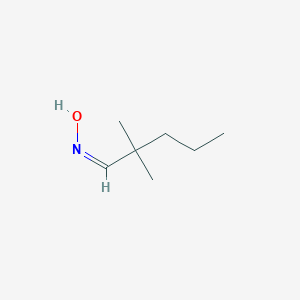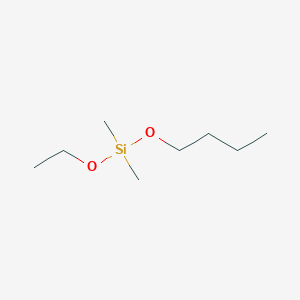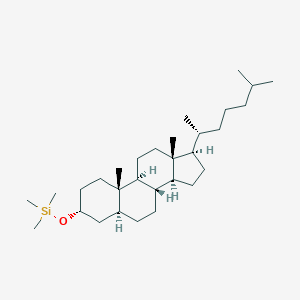
Bis(2-methylphenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylphenyl)phosphinic acid, also known as DIMP, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylphenyl)phosphinic acid is widely used in scientific research applications due to its unique properties. It is used as a ligand in various catalytic reactions, such as Suzuki coupling reactions and Heck reactions. It is also used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, Bis(2-methylphenyl)phosphinic acid is used as a chiral auxiliary in asymmetric synthesis reactions.
Wirkmechanismus
Bis(2-methylphenyl)phosphinic acid acts as a ligand in various catalytic reactions. It forms a complex with a metal catalyst, which then undergoes a series of reactions to form the desired product. The mechanism of action of Bis(2-methylphenyl)phosphinic acid in asymmetric synthesis reactions is based on the chiral recognition of the ligand by the substrate. This results in the formation of a chiral product.
Biochemische Und Physiologische Effekte
Bis(2-methylphenyl)phosphinic acid has no known biochemical or physiological effects on humans or animals. It is a chemical compound used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-methylphenyl)phosphinic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile ligand that can be used in various catalytic reactions. However, Bis(2-methylphenyl)phosphinic acid has limitations in terms of its solubility in certain solvents, which can affect its reactivity in some reactions.
Zukünftige Richtungen
There are several future directions for the use of Bis(2-methylphenyl)phosphinic acid in scientific research. One potential direction is the development of new catalytic reactions using Bis(2-methylphenyl)phosphinic acid as a ligand. Another direction is the use of Bis(2-methylphenyl)phosphinic acid in the synthesis of new organic compounds with potential applications in medicine or materials science. Additionally, the use of Bis(2-methylphenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis reactions could lead to the development of new chiral products with potential applications in the pharmaceutical industry.
Synthesemethoden
Bis(2-methylphenyl)phosphinic acid is synthesized by reacting 2-methylphenylmagnesium bromide with phosphorus trichloride. The resulting compound is then hydrolyzed to obtain Bis(2-methylphenyl)phosphinic acid. This synthesis method has been widely used in various research studies to obtain high-quality and pure Bis(2-methylphenyl)phosphinic acid.
Eigenschaften
CAS-Nummer |
18593-19-6 |
|---|---|
Produktname |
Bis(2-methylphenyl)phosphinic acid |
Molekularformel |
C14H15O2P |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
bis(2-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
INPAGYCGPYZPII-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
Synonyme |
Bis(2-methylphenyl)phosphinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




